Ac-d-ala-d-lactic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-d-ala-d-lactic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and processes that can be associated with lactic acid derivatives and their synthesis. Lactic acid (LA) is a key molecule in the context of these studies, being a renewable resource for the production of various chemicals and polymers . The papers also touch upon the importance of d-alanine in the context of bacterial cell wall synthesis and stability .

Synthesis Analysis

The synthesis of compounds from lactic acid is a recurring theme in the provided papers. For instance, the production of acrylonitrile (ACN) from lactic acid is described as a two-step process involving the formation of lactamide followed by dehydration with acetic anhydride . Another study focuses on the gas-phase dehydration of lactic acid to acrylic acid using alkali-ion exchanged β zeolite, with potassium-exchanged zeolite showing the best performance . Additionally, a continuous liquid-phase process for the synthesis of acrylic acid from lactide using an ionic liquid and acid catalyst precursor is presented, achieving industrially relevant yields .

Molecular Structure Analysis

The molecular structure and stability of proteins upon substitution of alanine with lactic acid (Lac) are analyzed using computational methods in one of the papers . This study provides insights into the effects of such substitutions on the backbone interactions within proteins, which could be relevant when considering the molecular structure of Ac-d-ala-d-lactic acid derivatives.

Chemical Reactions Analysis

The chemical reactions discussed in the papers primarily involve the conversion of lactic acid to other valuable chemicals. The dehydration reactions to produce acrylonitrile and acrylic acid are examples of such transformations . The role of catalysts, such as zeolites and ionic liquids, is crucial in these reactions, affecting the selectivity and yield of the desired products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ac-d-ala-d-lactic acid are not directly discussed, the papers do provide information on the properties of related compounds. For example, the autolysis of Lactococcus lactis is influenced by the presence of d-alanine in the peptidoglycan and lipoteichoic acids, which affects the physical integrity of the bacterial cell wall . The production of D-lactic acid from genetically engineered Saccharomyces cerevisiae also highlights the importance of the physical and chemical environment for the fermentation process .

Relevant Case Studies

The papers provide several case studies relevant to the synthesis and application of lactic acid derivatives. The sustainable production of acrylonitrile and acrylic acid from lactic acid demonstrates the potential of renewable resources in the chemical industry . The study on the autolysis of Lactococcus lactis due to d-alanine depletion provides a biological perspective on the importance of lactic acid derivatives in cell wall stability . The genetic engineering of Saccharomyces cerevisiae for D-lactic acid production showcases the application of biotechnology in producing specific isomers of lactic acid for industrial use .

科学的研究の応用

Biotechnological Production and Applications

Lactic acid's role as a precursor for numerous chemicals and its derivation from biomass highlight its biotechnological importance. It serves as a starting material for producing pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological routes. This versatility underscores lactic acid's potential in green chemistry, offering sustainable alternatives to traditional chemical processes (Gao, Ma, & Xu, 2011).

Food and Fermentation Industries

In the food industry, lactic acid bacteria (LAB) play a pivotal role in fermenting cereals and pseudocereals, enhancing their nutritional value, taste, and safety. This ancient biotechnology finds modern applications in producing probiotic sourdough, fortified pasta, and cereal beverages, showcasing LAB's versatility in food bioprocessing (Petrova & Petrov, 2020).

Pharmaceutical and Medical Applications

In pharmaceuticals, lactic acid-based polymers, such as polylactic acid (PLA), are extensively researched for drug delivery systems. Microparticles of PLA have emerged as prominent carriers for sustained drug release, increasing the bioavailability and efficiency of pharmaceuticals. The advancements in PLA technology are crucial for enhancing drug delivery and targeting, highlighting its significance in medical applications (Vlachopoulos et al., 2022).

Polymer and Material Science

PLA also finds applications in creating biodegradable and renewable polymers for industrial use, replacing petrochemical-based plastics. The development of PLA composites with improved mechanical and physical properties enables its use in diverse applications, from packaging to technical items. This underscores the importance of lactic acid derivatives in developing sustainable materials and contributing to environmental sustainability (Murariu & Dubois, 2016).

将来の方向性

Future research into D-lactic acid, which is problematic for humans and can have fatal consequences if intake is excessive, is warranted . In animal studies, selective NHE1 inhibitors have been shown to improve cardiovascular function, ameliorate lactic acidosis, and reduce mortality, supporting future research into their possible use in humans .

特性

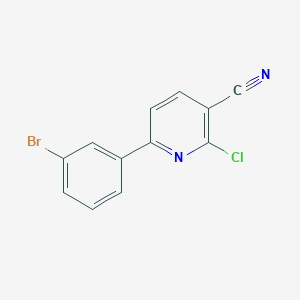

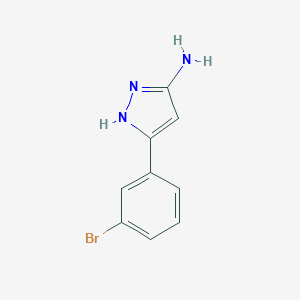

IUPAC Name |

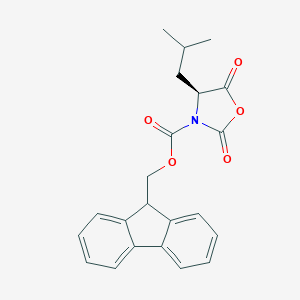

(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQRMBHOTDMNOQ-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-d-ala-d-lactic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)